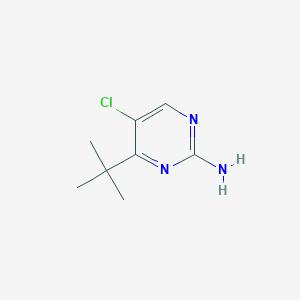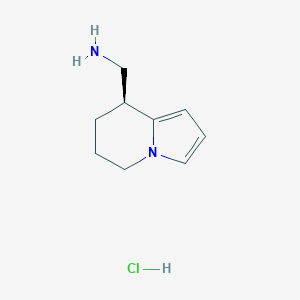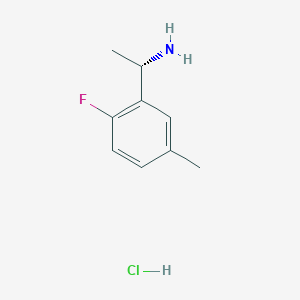
1-(isoquinolin-2(1H)-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Isoquinolin-2(1H)-yl)propan-1-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridine ring
准备方法
The synthesis of 1-(isoquinolin-2(1H)-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the isoquinoline to form the desired product.
Reaction Conditions:
Reactants: Isoquinoline, Propionyl chloride
Catalyst: Aluminum chloride (AlCl3)
Solvent: Dichloromethane (CH2Cl2)
Temperature: Room temperature
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(Isoquinolin-2(1H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Nitrated or halogenated isoquinoline derivatives
科学研究应用
1-(Isoquinolin-2(1H)-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(isoquinolin-2(1H)-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
相似化合物的比较
1-(Isoquinolin-2(1H)-yl)propan-1-one can be compared with other isoquinoline derivatives, such as:
Isoquinoline: The parent compound, which lacks the propanone group.
1-(4-Methoxyphenyl)-2-propanone: A similar compound with a methoxyphenyl group instead of the isoquinoline ring.
1-(4-Hydroxy-3-methoxyphenyl)-2-propanone: Another related compound with a hydroxy and methoxy group on the phenyl ring.
Uniqueness: this compound is unique due to the presence of the isoquinoline ring, which imparts distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
1-(1H-isoquinolin-2-yl)propan-1-one |
InChI |
InChI=1S/C12H13NO/c1-2-12(14)13-8-7-10-5-3-4-6-11(10)9-13/h3-8H,2,9H2,1H3 |
InChI 键 |
MDQZPKUGTZFVJY-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N1CC2=CC=CC=C2C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


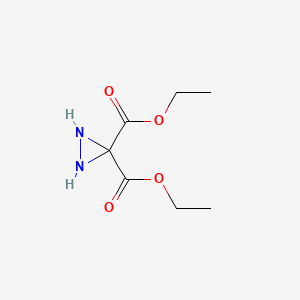
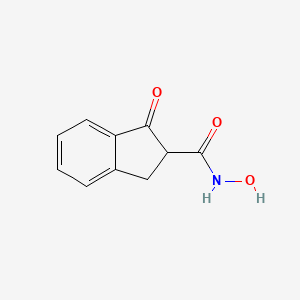
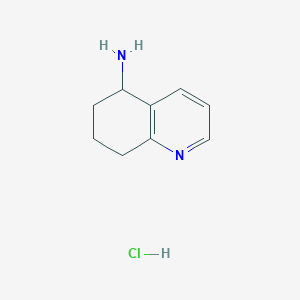
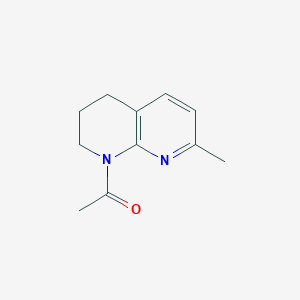
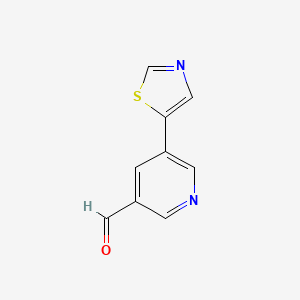
![1,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B15070686.png)
![8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070692.png)
